6-Hydroxy-4-oxochromene-3-carbaldehyde

Antioxidant activity Structure-activity relationship Free radical scavenging

6-Hydroxy-4-oxochromene-3-carbaldehyde (CAS 69155-75-5), also referred to as 6-hydroxy-3-formylchromone, is a heterocyclic compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol. It belongs to the chromone-3-carbaldehyde family, characterized by a benzopyran-4-one scaffold bearing a formyl group at position 3 and a hydroxyl substituent at position This substitution pattern imparts distinct physicochemical properties, including an elevated melting point (170–174 °C) and a predicted pKa of 9.70 ± 0.20 , which influence its reactivity, metal-chelation capacity, and downstream derivatization potential.

Molecular Formula C10H6O4
Molecular Weight 190.15 g/mol
CAS No. 69155-75-5
Cat. No. B7750087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-4-oxochromene-3-carbaldehyde
CAS69155-75-5
Molecular FormulaC10H6O4
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=O)C(=CO2)C=O
InChIInChI=1S/C10H6O4/c11-4-6-5-14-9-2-1-7(12)3-8(9)10(6)13/h1-5,12H
InChIKeyRWGCZTRGOSQEQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-4-oxochromene-3-carbaldehyde (CAS 69155-75-5): Core Properties and Procurement-Relevant Characteristics


6-Hydroxy-4-oxochromene-3-carbaldehyde (CAS 69155-75-5), also referred to as 6-hydroxy-3-formylchromone, is a heterocyclic compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol . It belongs to the chromone-3-carbaldehyde family, characterized by a benzopyran-4-one scaffold bearing a formyl group at position 3 and a hydroxyl substituent at position 6. This substitution pattern imparts distinct physicochemical properties, including an elevated melting point (170–174 °C) and a predicted pKa of 9.70 ± 0.20 , which influence its reactivity, metal-chelation capacity, and downstream derivatization potential. The compound serves as a versatile building block in medicinal chemistry and materials science, particularly for the synthesis of hydrazone ligands, Schiff-base metal complexes, and fluorescent sensors.

Why Generic Substitution Fails for 6-Hydroxy-4-oxochromene-3-carbaldehyde (CAS 69155-75-5)


Chromone-3-carbaldehydes are not interchangeable. The position of the hydroxyl substituent on the benzopyran-4-one ring fundamentally alters radical-scavenging activity, metal-coordination geometry, and the spectroscopic properties of derived ligands. For instance, moving the hydroxyl group from position 6 to position 7 converts the compound from a DPPH-inactive species to an active radical scavenger [1]. Similarly, the 6-OH group enables chelation-enhanced fluorescence (CHEF) effects in Schiff-base sensors that are absent in non-hydroxylated or differently substituted analogs [2]. Substituting the hydroxyl with a methyl or chloro group eliminates hydrogen-bonding capacity, reducing thermal stability and altering DNA-binding modes of derived metal complexes [3]. Because these structure–function relationships are position-specific, procurement of the exact 6-hydroxy regioisomer is essential for reproducibility in antioxidant studies, metal-sensor development, and medicinal chemistry campaigns targeting DNA interactions.

Quantitative Differentiation Evidence: 6-Hydroxy-4-oxochromene-3-carbaldehyde vs. Closest Analogs


DPPH Radical Scavenging: Positional Inactivity of 6-OH vs. Active 7-OH and 7,8-diOH Analogs

In a controlled head-to-head study, 6-hydroxy-3-formylchromone and unsubstituted 3-formylchromone exhibited no DPPH radical scavenging activity, whereas 7-hydroxy- and 7,8-dihydroxy-3-formylchromone actively scavenged DPPH radicals [1]. The study attributes this difference to the greater stability of the anion formed upon H⁺ abstraction from the 7-position compared to the 6-position, as confirmed by calculated heats of formation [1].

Antioxidant activity Structure-activity relationship Free radical scavenging

Thermal Stability: Elevated Melting Point of 6-Hydroxy Derivative vs. Unsubstituted 3-Formylchromone

The 6-hydroxy-4-oxochromene-3-carbaldehyde exhibits a melting point of 170–174 °C , approximately 16–20 °C higher than that of the unsubstituted 3-formylchromone (150–154 °C) . This elevation is consistent with intermolecular hydrogen bonding enabled by the 6-OH group, which is absent in the parent scaffold.

Thermal stability Melting point Intermolecular hydrogen bonding

DNA Binding Affinity: Ln(III) Complexes of 6-Hydroxy-Derived Hydrazone Ligands

The Eu(III) complex of 6-hydroxy chromone-3-carbaldehyde-(2′-hydroxy) benzoyl hydrazone demonstrated an intrinsic DNA binding constant (Kb) of 3.55 × 10⁶ M⁻¹, a 2.7-fold enhancement over the free ligand (Kb = 1.33 × 10⁶ M⁻¹) [1]. This binding mode was characterized as intercalative, and the 6-hydroxy group is essential for initial hydrazone formation and subsequent metal coordination [1].

DNA binding Lanthanide complexes Hydrazone ligands Intercalation

Fluorescent Sensor Selectivity: 6-Hydroxy-Derived Schiff Base as Al³⁺ Turn-On Probe

A Schiff-base ligand derived from 6-hydroxy-3-formylchromone (HCFH) functions as a highly selective 'turn-on' fluorescent sensor for Al³⁺, exhibiting a 171-fold fluorescence enhancement at 502 nm upon Al³⁺ binding in ethanol, with a response time under 1 minute and negligible interference from other metal ions [1]. The 6-OH group is integral to the chelation-enhanced fluorescence (CHEF) mechanism, as it participates in metal coordination that inhibits photoinduced electron transfer (PET) [1].

Fluorescent sensor Aluminum detection Schiff base CHEF effect

High-Value Application Scenarios for 6-Hydroxy-4-oxochromene-3-carbaldehyde (CAS 69155-75-5)


Redox-Inert Chromone Scaffold for Antioxidant Structure–Activity Relationship (SAR) Studies

In antioxidant screening cascades, the 6-hydroxy regioisomer serves as a redox-inert comparator that lacks DPPH scavenging activity, in contrast to the active 7-hydroxy and 7,8-dihydroxy analogs [1]. This enables researchers to establish whether observed bioactivity is radical-mediated or dependent on alternative mechanisms, making it a critical negative-control compound for SAR campaigns.

Lanthanide-Based Anticancer Metallodrug Discovery Targeting DNA Intercalation

The 6-hydroxy-3-formylchromone scaffold is a validated precursor for hydrazone ligands that, upon complexation with Eu(III) or Sm(III), achieve DNA intercalation with binding constants in the 10⁶ M⁻¹ range and demonstrate cytotoxic activity against HepG2 and HL-60 tumor cell lines [2][3]. Procurement of this specific building block is essential for synthesizing the ligand series and exploring structure–activity relationships in metallodrug development.

Selective Fluorescent Chemosensor Development for Aluminum(III) Detection

The 6-hydroxy group enables the formation of Schiff-base ligands that exhibit chelation-enhanced fluorescence (CHEF) with a 171-fold turn-on response selective for Al³⁺ over a broad panel of competing metal ions [4]. This sensor platform, derived directly from 6-hydroxy-4-oxochromene-3-carbaldehyde, is suitable for real-time Al³⁺ monitoring in environmental and biological samples.

Synthesis of Thermal-Stable Chromone-Derived Intermediates for High-Temperature Reactions

With a melting point 16–20 °C higher than that of unsubstituted 3-formylchromone , the 6-hydroxy derivative offers enhanced thermal stability that reduces degradation risk during Vilsmeier-Haack formylations, condensations with amines, and metal-catalyzed coupling reactions, making it preferable for synthetic protocols requiring elevated temperatures.

Technical Documentation Hub

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